
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- is a synthetic organic compound known for its complex structure and potential applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorophenyl group.
Nitration: The incorporation of a nitro group into the furan ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. For example, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorophenyl and dibromo groups may also contribute to its overall activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- can be compared with similar compounds such as:
1-Propanone, 2,3-dibromo-3-(4-methylphenyl)-1-(5-nitro-2-furanyl)-: Differing by the presence of a methyl group instead of a chlorine atom.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-amino-2-furanyl)-: Differing by the presence of an amino group instead of a nitro group.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
90251-77-7 |
|---|---|
Molekularformel |
C13H8Br2ClNO4 |
Molekulargewicht |
437.47 g/mol |
IUPAC-Name |
2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-1-3-8(16)4-2-7)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI-Schlüssel |
SCPVKHUTGFKSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
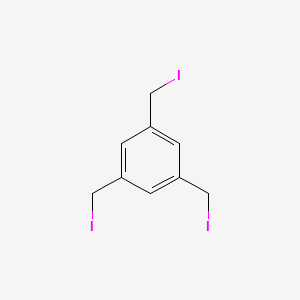

![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
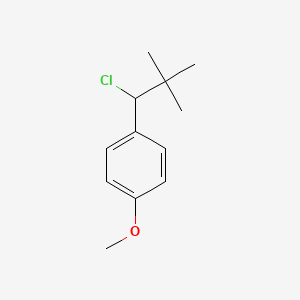
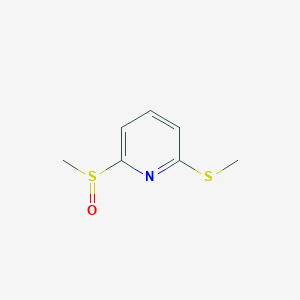
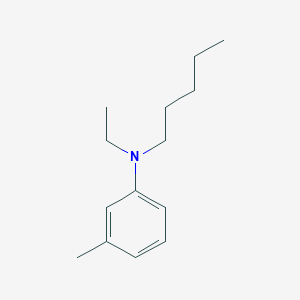

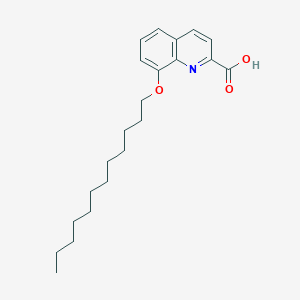
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)



